Ni(4-Mestb)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tris(4-methylstyryl)borate, commonly referred to as Ni(4-Mestb)3, is a nickel-based compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Mestb)3 typically involves the reaction of nickel salts with 4-methylstyrylborate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and 4-methylstyrylborate in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ni(4-Mestb)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where the 4-methylstyrylborate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands under inert conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Scientific Research Applications
Ni(4-Mestb)3 has a wide range of applications in scientific research:
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications, although specific uses in these fields are still under exploration.
Mechanism of Action
The mechanism by which Ni(4-Mestb)3 exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation and conversion of substrates through redox reactions and ligand exchange processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Comparison with Similar Compounds
Ni(4-Mestb)3 can be compared with other nickel-based compounds such as:
Ni(4-tBustb)3: A similar compound with tert-butyl groups instead of methyl groups, known for its stability and catalytic efficiency.
This compound stands out due to its unique ligand structure, which provides a balance between stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C48H48Ni |
---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C16H16.Ni/c3*1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16;/h3*3-12H,1-2H3;/b3*12-11+; |
InChI Key |
KFYDKUQIIJPTAG-REVIYNFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.[Ni] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.